2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine is a heterocyclic compound that combines the structural features of thiazole and triazole rings. These types of compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the methoxyphenyl group further enhances its potential biological activity.
Mechanism of Action
Mode of Action
The compound interacts with Top1, inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to changes in DNA replication and transcription processes.
Biochemical Pathways
The inhibition of Top1 affects the DNA replication and transcription pathways. This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The compound’s action results in the inhibition of Top1, leading to disruptions in DNA replication and transcription . This disruption can cause cell cycle arrest and apoptosis, particularly in cancer cells . Therefore, the compound may have potential anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenyl hydrazine with thioamide derivatives, followed by cyclization to form the thiazolo[3,2-b][1,2,4]triazole ring system . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in chloroform or alkylating agents (e.g., methyl iodide) in acetone.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the methoxy group .
Scientific Research Applications
2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and antiviral activities, particularly against specific cancer cell lines and viral strains.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-5-(4-methylsulfanyl)benzylidene[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
- (5E)-5-(4-isopropylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
- (3Z)-3-(2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one
Uniqueness
The uniqueness of 2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine lies in its specific combination of thiazole and triazole rings, which imparts a distinct set of biological activities. The presence of the methoxyphenyl group further enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-18-11-4-2-9(3-5-11)12-15-13-17(16-12)10(6-7-14)8-19-13/h2-5,8H,6-7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHZUYVSVNVJQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.